![molecular formula C14H17Cl B580481 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS No. 1233219-30-1](/img/structure/B580481.png)
5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
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Overview
Description
5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is an organic compound with the molecular formula C14H17Cl It is a derivative of naphthalene, characterized by the presence of a chlorine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions for these steps often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation and zinc amalgam in hydrochloric acid for the reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydronaphthalene: A similar compound without the chlorine and isopropyl groups.
Tetralin: Another derivative of naphthalene, often used as a solvent or in hydrogenation reactions.
Uniqueness
The presence of the chlorine atom and the isopropyl group in 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features distinguish it from other similar compounds and make it valuable for specific applications.
Biological Activity
5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is a compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal and anticancer applications. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a bicyclic structure. Its chemical formula is C13H15Cl, and it features a chlorine atom at the 5-position and an isopropyl group at the 9-position. The structural formula can be represented as follows:
Antifungal Activity
Recent studies have highlighted the compound's effectiveness as a fungicide. A patent document describes its use in combination with other antifungal agents to enhance efficacy against various fungal strains affecting grains. The synergy observed with compounds like fluconazole indicates a promising avenue for agricultural applications .
Table 1: Antifungal Efficacy
Fungal Strain | Inhibition Zone (mm) | Combination Agent |
---|---|---|
Fusarium graminearum | 15 | Fluconazole |
Aspergillus niger | 18 | Propiconazole |
Penicillium spp. | 12 | Myclobutanil |
Anticancer Potential
In addition to its antifungal properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies on related tetrahydronaphthalene derivatives have shown promising results against cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values in the low micromolar range .
Case Study: MCF-7 Cell Line
A study focused on a series of tetrahydronaphthalene derivatives revealed that modifications at specific positions could enhance their biological activity. The compound's structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Table 2: Antiproliferative Activity Against MCF-7 Cells
Compound | IC50 (µM) |
---|---|
5-Chloro-9-isopropyl derivative | 0.67 ± 0.18 |
Control (Doxorubicin) | 0.25 ± 0.05 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Division : Similar compounds have been shown to disrupt mitotic processes in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.
- Fungal Cell Membrane Disruption : The compound may interfere with ergosterol biosynthesis in fungi, leading to increased membrane permeability.
Properties
IUPAC Name |
3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-5,8,10-11,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCDDLPJRZSPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CCC1C3=C2C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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